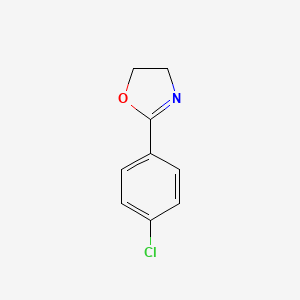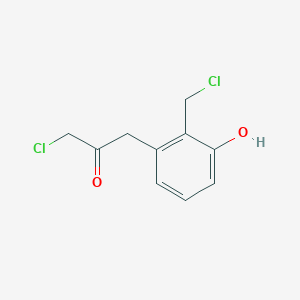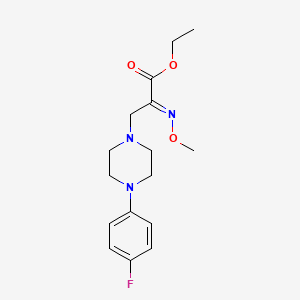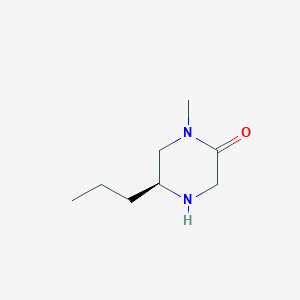
(S)-1-Methyl-5-propylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Methyl-5-propylpiperazin-2-one is a chiral piperazine derivative Piperazine compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-propylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-Methylpiperazine and propyl halides.
Alkylation Reaction: The 1-Methylpiperazine undergoes an alkylation reaction with a propyl halide under basic conditions to introduce the propyl group at the desired position.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of chiral catalysts can enhance the selectivity of the synthesis, reducing the need for extensive chiral resolution steps.
化学反应分析
Types of Reactions
(S)-1-Methyl-5-propylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines.
科学研究应用
(S)-1-Methyl-5-propylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-1-Methyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and physiological responses.
相似化合物的比较
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative without the propyl group.
1-Ethyl-4-methylpiperazine: Another piperazine derivative with different alkyl substituents.
1-Propylpiperazine: Lacks the methyl group present in (S)-1-Methyl-5-propylpiperazin-2-one.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methyl and propyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
(5S)-1-methyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
CHRFCSYILRHCRZ-ZETCQYMHSA-N |
手性 SMILES |
CCC[C@H]1CN(C(=O)CN1)C |
规范 SMILES |
CCCC1CN(C(=O)CN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


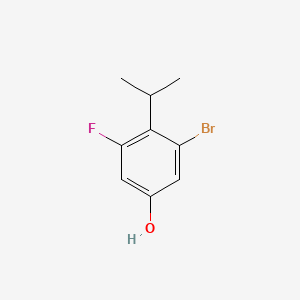
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
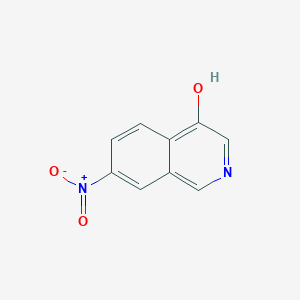
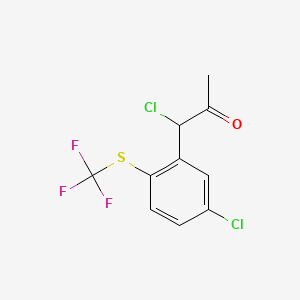
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
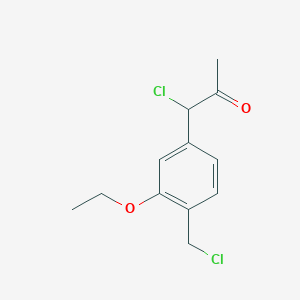

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
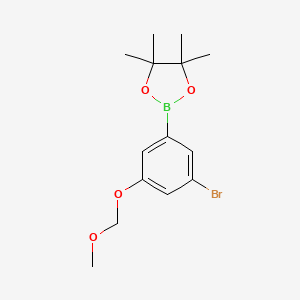
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
